2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide
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Overview
Description
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a chloromethyl group, diethyl groups, and a sulfonamide group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and formic acid, under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Attachment of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions, using diethyl sulfate or similar reagents.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, such as azido derivatives or thiocyanate derivatives.
Oxidation: Oxidized products may include sulfonic acids or sulfoxides.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis typically yields sulfonic acids and amines.
Scientific Research Applications
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-4-methylquinazoline: Similar in structure but with a quinazoline core instead of a benzodiazole core.
2-chloromethyl-4(3H)-quinazolinone: Contains a quinazolinone core and is used in anticancer research.
N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide: Lacks the chloromethyl group but shares the benzodiazole and sulfonamide moieties.
Uniqueness
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the sulfonamide group provides potential for biological interactions. This combination makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHDMTNQQRTCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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